

S6K2-IN-1: A Chemical Probe for Elucidating S6K2 Function

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Compound of Interest

Compound Name: S6K2-IN-1

Cat. No.: B12392412

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosomal protein S6 kinase 2 (S6K2), a member of the AGC kinase family, is a key downstream effector of critical signaling pathways, including the PI3K/mTOR and RAS/RAF/MEK/ERK cascades.^[1] While its close homolog, S6K1, has been extensively studied, S6K2 has been comparatively neglected, largely due to the high degree of similarity in their kinase domains.^{[2][3]} However, emerging evidence points to distinct biological roles for S6K2, particularly in cell survival and cancer, necessitating the development of specific tools to dissect its function.^[1] This guide details the discovery and characterization of **S6K2-IN-1**, a potent and highly selective covalent inhibitor of S6K2, designed to serve as a chemical probe for investigating its specific biological functions.^{[2][3]}

S6K2-IN-1 (also referred to as compound 2 in its discovery publication) was engineered by merging the scaffold of a known S6K1 inhibitor with a covalent warhead designed to target a unique cysteine residue (Cys150) in the hinge region of S6K2.^{[2][3]} This cysteine is replaced by a tyrosine in S6K1, providing a structural basis for the remarkable isoform selectivity of **S6K2-IN-1**.^[2] This technical guide provides a comprehensive overview of **S6K2-IN-1**, including its biochemical and stability data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for **S6K2-IN-1**, providing a clear comparison of its potency, selectivity, and stability.

Table 1: Biochemical Potency and Selectivity of **S6K2-IN-1**

Target Kinase	IC50 (nM)
S6K2	22
S6K1	>10,000
FGFR4	216
MAPKAPK2	>10,000
MAPKAPK3	>10,000
TTK	>10,000

Data sourced from Gerstenecker et al. (2021). The selectivity panel includes other human kinases with a cysteine at the equivalent position to Cys150 in S6K2.

Table 2: Stability and Reactivity Profile of **S6K2-IN-1**

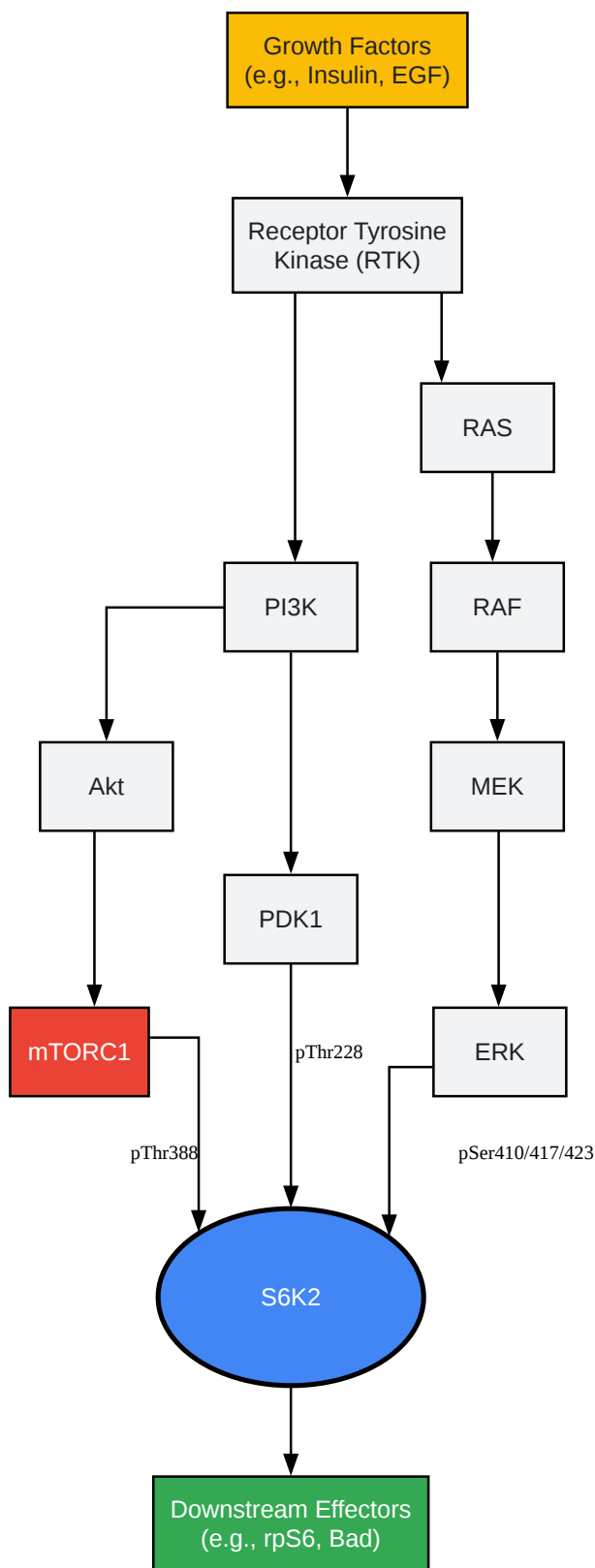
Assay	Parameter	Result
Glutathione (GSH) Reactivity	Half-life (t1/2)	>8 hours
Mouse Liver Microsome Stability	% Remaining after 60 min	68%

Data sourced from the supplementary information of Gerstenecker et al. (2021).

Mandatory Visualizations

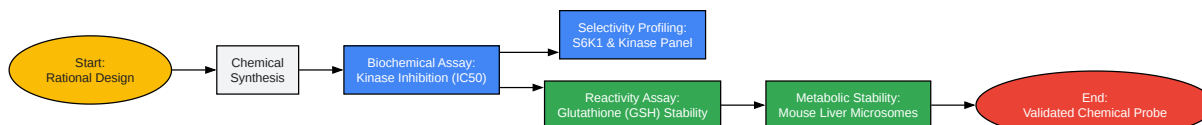
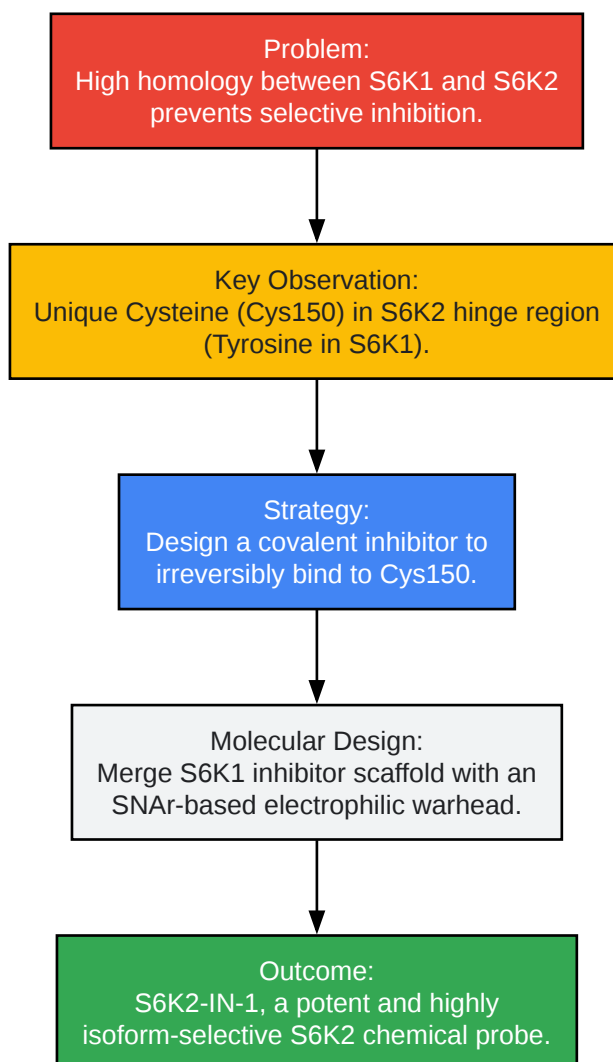
Signaling Pathways and Experimental Logic

The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways, experimental workflows, and the logical design of **S6K2-IN-1**.



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S6K2 Signaling Pathway

[Click to download full resolution via product page](#)Experimental Workflow for **S6K2-IN-1** Characterization

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References

- 1. mdpi.com [mdpi.com]
- 2. Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2) - PubMed [pubmed.ncbi.nlm.nih.gov]
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